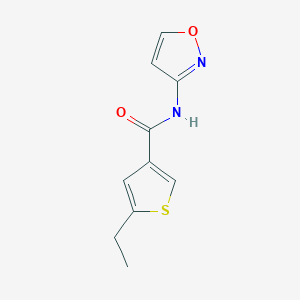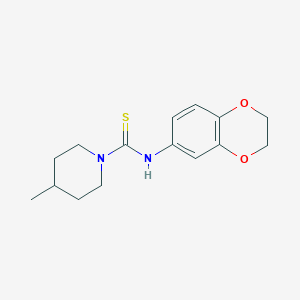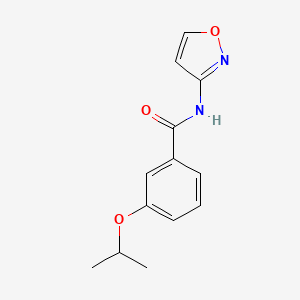![molecular formula C9H19N3O3S B4740945 tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4740945.png)
tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate
Vue d'ensemble
Description
Tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has a thioamide and an amino group in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in cellular processes. ROS are known to play a role in cancer cell death, and the cytotoxic activity of this compound may be due to its ability to induce ROS generation. In addition, tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to inhibit enzymes such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate have been studied extensively. This compound has been found to induce apoptosis, inhibit cell migration and invasion, and alter the expression of genes involved in cancer progression. In addition, it has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge ROS. Furthermore, tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate has been found to inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized using various methods, and it is stable under normal laboratory conditions. In addition, it can be used as a precursor for the synthesis of other compounds, which may have potential applications in various fields. However, there are also some limitations associated with the use of tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate in laboratory experiments, such as its cytotoxicity, which may limit its use in some applications.
Orientations Futures
There are several future directions for the study of tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate. One potential direction is the further investigation of its mechanism of action, which may provide insights into its potential applications in various fields. Another direction is the synthesis of analogs of this compound, which may exhibit improved properties such as increased cytotoxicity or selectivity. Furthermore, the development of formulations or delivery systems for tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate may improve its pharmacokinetic properties and increase its potential for clinical use.
Applications De Recherche Scientifique
Tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate has been used in various scientific research applications, including as a potential anticancer agent, a fluorescent probe for the detection of thiols, and a precursor for the synthesis of other compounds. In cancer research, this compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, inhibit cell migration and invasion, and alter the expression of genes involved in cancer progression. In addition, tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate has been used as a fluorescent probe for the detection of thiols, which are important biomolecules involved in various physiological processes. This compound has also been used as a precursor for the synthesis of other compounds, such as thiosemicarbazones and hydrazones, which have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl N-(2-methoxyethylcarbamothioylamino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-9(2,3)15-8(13)12-11-7(16)10-5-6-14-4/h5-6H2,1-4H3,(H,12,13)(H2,10,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBCFBVCIPVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=S)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(2-methoxyethyl)carbamothioyl]hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4740870.png)
![1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4740871.png)

![6,8-dichloro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4740875.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4740884.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide](/img/structure/B4740886.png)
![4-[(2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4740894.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-fluoro-4-(1-pyrrolidinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4740914.png)

![2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4740927.png)
![3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4740938.png)

![8,9-dimethyl-2-(phenoxymethyl)-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4740965.png)